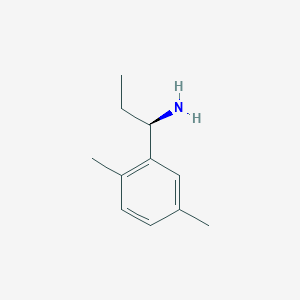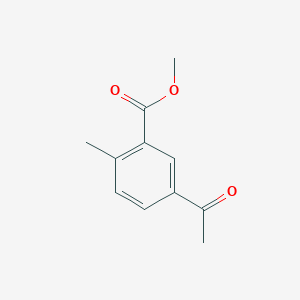
(1R)-1-(2,5-Dimethylphenyl)propylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-1-(2,5-Dimethylphenyl)propan-1-amine is an organic compound that belongs to the class of phenylpropanamines This compound is characterized by the presence of a phenyl ring substituted with two methyl groups at the 2 and 5 positions, and an amine group attached to a propan-1-amine chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(2,5-Dimethylphenyl)propan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2,5-dimethylbenzaldehyde.
Reductive Amination: The aldehyde group of 2,5-dimethylbenzaldehyde is subjected to reductive amination using a suitable amine source, such as ammonia or a primary amine, in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral resolution techniques, such as chromatography or crystallization with a chiral resolving agent.
Industrial Production Methods
In an industrial setting, the production of ®-1-(2,5-Dimethylphenyl)propan-1-amine may involve:
Large-Scale Reductive Amination: Utilizing continuous flow reactors to perform reductive amination on a large scale.
Enzymatic Resolution: Employing enzymes for the selective resolution of the racemic mixture to obtain the desired enantiomer with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-1-(2,5-Dimethylphenyl)propan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like nitric acid for nitration, halogens for halogenation, and sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of nitro, halo, or sulfonyl derivatives.
Wissenschaftliche Forschungsanwendungen
®-1-(2,5-Dimethylphenyl)propan-1-amine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic molecules.
Biological Studies: The compound is used in studies related to neurotransmitter activity and receptor binding.
Industrial Applications: It is employed in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-1-(2,5-Dimethylphenyl)propan-1-amine involves its interaction with specific molecular targets, such as neurotransmitter receptors. The compound may act as an agonist or antagonist at these receptors, modulating their activity and influencing physiological processes. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-1-(2,5-Dimethylphenyl)propan-1-amine: The enantiomer of the compound with similar chemical properties but different biological activity.
1-(2,5-Dimethylphenyl)propan-2-amine: A structural isomer with a different substitution pattern on the propanamine chain.
1-(2,4-Dimethylphenyl)propan-1-amine: A positional isomer with methyl groups at the 2 and 4 positions of the phenyl ring.
Uniqueness
®-1-(2,5-Dimethylphenyl)propan-1-amine is unique due to its specific stereochemistry and substitution pattern, which confer distinct biological and chemical properties. Its enantiomeric purity and specific interactions with molecular targets make it valuable in research and industrial applications.
Eigenschaften
Molekularformel |
C11H17N |
|---|---|
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
(1R)-1-(2,5-dimethylphenyl)propan-1-amine |
InChI |
InChI=1S/C11H17N/c1-4-11(12)10-7-8(2)5-6-9(10)3/h5-7,11H,4,12H2,1-3H3/t11-/m1/s1 |
InChI-Schlüssel |
XPMSOVRYPXMULZ-LLVKDONJSA-N |
Isomerische SMILES |
CC[C@H](C1=C(C=CC(=C1)C)C)N |
Kanonische SMILES |
CCC(C1=C(C=CC(=C1)C)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(tert-Butoxy)carbonyl]-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B11760115.png)
![2-Azaspiro[3.5]nonane-1,7-dione](/img/structure/B11760122.png)


![[(1,3-dimethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11760134.png)
![2-(4-methylphenyl)-3aH-imidazo[2,1-b][1,3]benzothiazole-3-carbaldehyde](/img/structure/B11760135.png)
![tert-Butyl N-{4H,5H,6H,7H-pyrazolo[1,5-a]pyrazin-2-yl}carbamate](/img/structure/B11760145.png)
![1-[3-(Bromomethyl)phenyl]-3-methylurea](/img/structure/B11760158.png)


![[(1E)-3-{9-borabicyclo[3.3.1]nonan-9-yl}prop-1-en-1-yl]trimethylsilane](/img/structure/B11760176.png)

![methyl 2-amino-5-oxo-5H-thieno[3,2-b]pyran-6-carboxylate](/img/structure/B11760196.png)
![[(2-Fluoro-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B11760208.png)
